molecular formula C9H6N2O3 B1643337 2-(3-NITROPHENYL)OXAZOLE

2-(3-NITROPHENYL)OXAZOLE

Cat. No.: B1643337
M. Wt: 190.16 g/mol
InChI Key: IKMVILHYNHJEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-NITROPHENYL)OXAZOLE is a heterocyclic aromatic compound that features both an oxazole ring and a nitrobenzene moiety The oxazole ring consists of a five-membered ring containing one oxygen and one nitrogen atom, while the nitrobenzene moiety includes a benzene ring substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of 2-(3-NITROPHENYL)OXAZOLE may involve large-scale nitration reactions using nitric acid and sulfuric acid mixtures. The process requires careful control of temperature and reaction time to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(3-NITROPHENYL)OXAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

    Reduction: Formation of 3-(2-Oxazolyl)aniline.

    Substitution: Formation of halogenated or further nitrated derivatives.

Comparison with Similar Compounds

Uniqueness: 2-(3-NITROPHENYL)OXAZOLE is unique due to the combination of the oxazole and nitrobenzene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-(3-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-10-4-5-14-9/h1-6H

InChI Key

IKMVILHYNHJEHJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CO2

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CO2

Origin of Product

United States

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